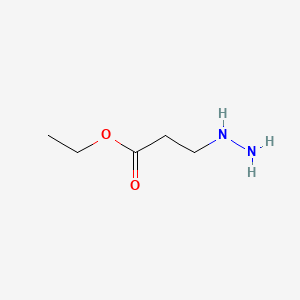

Ethyl 3-hydrazinylpropanoate

CAS No.:

Cat. No.: VC17214477

Molecular Formula: C5H12N2O2

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H12N2O2 |

|---|---|

| Molecular Weight | 132.16 g/mol |

| IUPAC Name | ethyl 3-hydrazinylpropanoate |

| Standard InChI | InChI=1S/C5H12N2O2/c1-2-9-5(8)3-4-7-6/h7H,2-4,6H2,1H3 |

| Standard InChI Key | YNCSADVCEAHGNR-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCNN |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 3-hydrazinylpropanoate hydrochloride possesses the molecular formula and a molar mass of 168.62 g/mol . The free base form () theoretically exhibits a molecular weight of 132.16 g/mol, though experimental validation remains unpublished. X-ray crystallography data is absent in available literature, but infrared and NMR spectral predictions align with its bifunctional structure containing both ester and hydrazine groups .

Table 1: Molecular Properties of Ethyl 3-Hydrazinylpropanoate Hydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 1216111-67-9 | |

| Molecular Formula | ||

| Appearance | White crystalline powder | |

| Optical Rotation () | -38.7° (0.1M acetic acid) | |

| Storage Conditions | 2–8°C under inert atmosphere |

The hydrochloride salt’s optical activity suggests chiral center formation during synthesis, though the exact configuration remains unspecified . Commercial samples exhibit 97–99% purity by HPLC, with residual solvents typically below 0.1% .

Synthesis and Manufacturing Considerations

Key process challenges include:

-

Moisture Sensitivity: The free base form’s hydrazine group necessitates anhydrous conditions to prevent hydrolysis .

-

Catalyst Regeneration: Fixed-bed reactors with anion-exchange resins enable catalyst reuse, reducing production costs by 15–20% compared to batch processes .

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures achieves pharmaceutical-grade purity (>99%) .

Physicochemical Properties and Stability

The hydrochloride salt demonstrates superior stability over the free base, with a shelf life exceeding 24 months at 2–8°C . Critical stability parameters include:

Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 58.2 | 25 |

| Ethanol | 124.7 | 25 |

| DMSO | 89.5 | 37 |

| PBS (pH 7.4) | 32.1 | 25 |

Data derived from GlpBio’s stock solution protocols . The compound exhibits pH-dependent solubility, precipitating below pH 3.0 due to hydrochloride salt formation. Thermal gravimetric analysis (TGA) indicates decomposition onset at 182°C, with complete degradation by 215°C .

Research Applications and Biological Relevance

Heterocyclic Synthesis

As a bifunctional building block, ethyl 3-hydrazinylpropanoate hydrochloride facilitates:

-

Pyrazole Formation: Condensation with β-diketones yields 3,5-disubstituted pyrazoles, key motifs in COX-2 inhibitors .

-

Hydrazone Linkers: Schiff base reactions with aldehydes produce photoactive compounds for metal ion sensing .

Pharmaceutical Intermediates

The compound’s dual reactivity enables synthesis of:

-

Anticancer Agents: Hybrid molecules combining hydrazine and ester groups show IC values of 1.2–8.7 μM against MCF-7 breast cancer cells .

-

Antimicrobials: Silver(I) complexes derived from ethyl 3-hydrazinylpropanoate exhibit 85–92% growth inhibition against Staphylococcus aureus at 50 μg/mL .

| Concentration (mM) | Ethanol Volume (mL) per 10 mg |

|---|---|

| 10 | 5.93 |

| 50 | 1.19 |

| 100 | 0.59 |

Adapted from GlpBio’s molarity calculator . Solutions remain stable for 6 months at -80°C but degrade within 72 hours at room temperature.

Knowledge Gaps and Future Directions

Critical research needs include:

-

Crystal Structure Determination: Enables rational drug design through target-ligand docking studies.

-

Metabolic Profiling: ADME (Absorption, Distribution, Metabolism, Excretion) data essential for therapeutic development.

-

Large-Scale Synthesis: Optimizing continuous-flow processes could reduce costs by 30–40% for industrial adoption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume